molecular formula C18H19F3N4O3S B4576446 ETHYL 2-{CYCLOPROPYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 2-{CYCLOPROPYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B4576446
M. Wt: 428.4 g/mol
InChI Key: WKUMYWWCSPYTDX-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{CYCLOPROPYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups. This compound is notable for its trifluoromethyl group, which is often used in pharmaceuticals and agrochemicals due to its ability to enhance the biological activity of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{CYCLOPROPYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiazole ring. The cyclopropyl group is introduced through a cyclopropanation reaction, while the trifluoromethyl group is added via a trifluoromethylation reaction. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{CYCLOPROPYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

ETHYL 2-{CYCLOPROPYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{CYCLOPROPYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. The cyclopropyl and pyrazole groups contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{CYCLOPROPYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(METHYL)-1,3-THIAZOLE-5-CARBOXYLATE
  • ETHYL 2-{CYCLOPROPYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(CHLORO)-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

The presence of the trifluoromethyl group in ETHYL 2-{CYCLOPROPYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE distinguishes it from similar compounds. This group significantly enhances the compound’s biological activity and stability, making it a valuable molecule in various applications.

Properties

IUPAC Name

ethyl 2-[cyclopropyl-[(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl]amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3S/c1-4-28-16(27)14-15(18(19,20)21)23-17(29-14)25(12-6-7-12)13(26)8-5-11-9-22-24(3)10(11)2/h5,8-9,12H,4,6-7H2,1-3H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUMYWWCSPYTDX-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(C2CC2)C(=O)C=CC3=C(N(N=C3)C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N(C2CC2)C(=O)/C=C/C3=C(N(N=C3)C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{CYCLOPROPYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{CYCLOPROPYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-{CYCLOPROPYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-{CYCLOPROPYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-{CYCLOPROPYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-{CYCLOPROPYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE

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